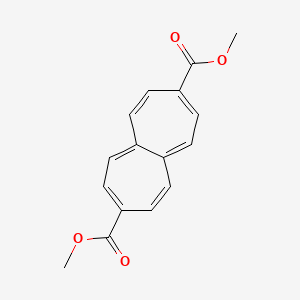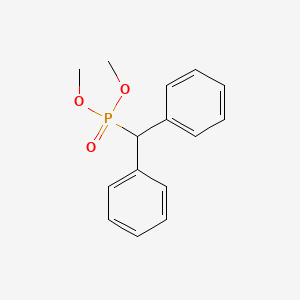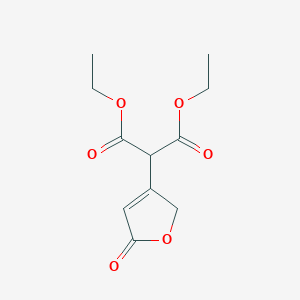
Propanedioic acid, (2,5-dihydro-5-oxo-3-furanyl)-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, (2,5-dihydro-5-oxo-3-furanyl)-, diethyl ester is a chemical compound with the molecular formula C11H14O6 . It is known for its unique structure, which includes a furan ring and ester functional groups. This compound is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of propanedioic acid, (2,5-dihydro-5-oxo-3-furanyl)-, diethyl ester typically involves esterification reactions. One common method involves the reaction of diethyl malonate with a furan derivative under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Propanedioic acid, (2,5-dihydro-5-oxo-3-furanyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Propanedioic acid, (2,5-dihydro-5-oxo-3-furanyl)-, diethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Mécanisme D'action
The mechanism of action of propanedioic acid, (2,5-dihydro-5-oxo-3-furanyl)-, diethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The furan ring may also play a role in its biological activity by interacting with specific binding sites.
Comparaison Avec Des Composés Similaires
Propanedioic acid, (2,5-dihydro-5-oxo-3-furanyl)-, diethyl ester can be compared with other similar compounds, such as:
Diethyl malonate: A simpler ester with similar reactivity but lacking the furan ring.
Furfuryl alcohol: Contains a furan ring but lacks the ester functional groups.
Ethyl acetoacetate: Another ester with different reactivity and applications.
The uniqueness of this compound lies in its combination of the furan ring and ester groups, which confer distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
57061-28-6 |
|---|---|
Formule moléculaire |
C11H14O6 |
Poids moléculaire |
242.22 g/mol |
Nom IUPAC |
diethyl 2-(5-oxo-2H-furan-3-yl)propanedioate |
InChI |
InChI=1S/C11H14O6/c1-3-15-10(13)9(11(14)16-4-2)7-5-8(12)17-6-7/h5,9H,3-4,6H2,1-2H3 |
Clé InChI |
GEIKUZVPUOTBCC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC(=O)OC1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-(Ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-yl}cyanamide](/img/structure/B14632665.png)
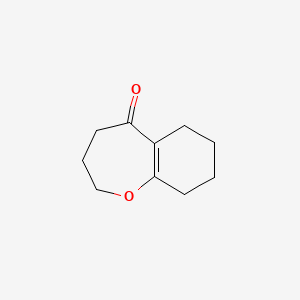

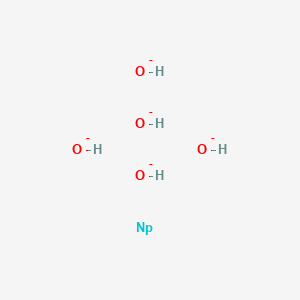
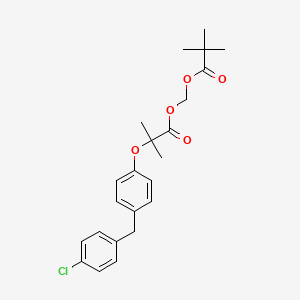

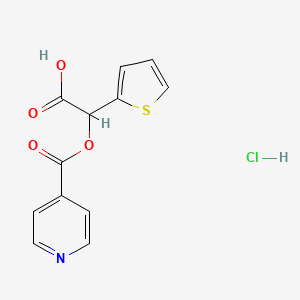
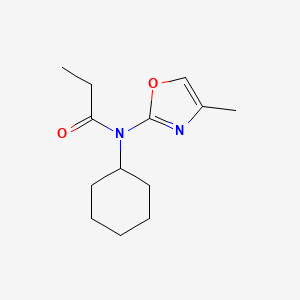
![[(tert-Butylperoxy)(ethoxy)methyl]benzene](/img/structure/B14632706.png)

![Nonyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14632716.png)
![3-[2-(1,3-Dioxolan-2-yl)pyridin-4-yl]aniline](/img/structure/B14632721.png)
